SIRT6-IN-2

Description

Properties

IUPAC Name |

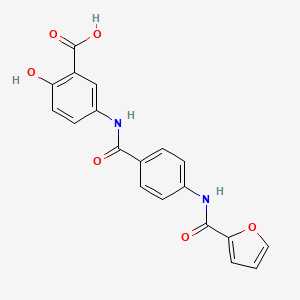

5-[[4-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O6/c22-15-8-7-13(10-14(15)19(25)26)21-17(23)11-3-5-12(6-4-11)20-18(24)16-2-1-9-27-16/h1-10,22H,(H,20,24)(H,21,23)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJCTRHTVZUWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891002-11-2 | |

| Record name | 5-[4-(furan-2-amido)benzamido]-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Synthesis of SIRT6-IN-2: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 6 (SIRT6) has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, and inflammation, making it a compelling therapeutic target for a range of diseases. This technical guide provides an in-depth overview of the discovery and synthesis of SIRT6-IN-2, a selective, small-molecule inhibitor of SIRT6. We detail the in silico screening process that led to its identification, its biochemical and cellular characterization, and a comprehensive, step-by-step synthesis protocol. This document is intended to serve as a valuable resource for researchers working on the development of novel SIRT6 modulators.

Discovery of this compound

This compound, also referred to as compound 5 in the initial publication, was identified through a comprehensive in silico screening campaign aimed at discovering novel and selective inhibitors of SIRT6[1]. The discovery process involved a multi-step virtual screening workflow, which is outlined below.

In Silico Screening Workflow

The identification of this compound was the result of a carefully designed virtual screening cascade that began with a large library of commercially available compounds. The process aimed to identify molecules with a high probability of binding to the catalytic site of SIRT6.

Caption: Workflow for the discovery of this compound.

Biochemical and Cellular Characterization of this compound

This compound was characterized through a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| SIRT6 IC50 | 34 µM | Recombinant Human SIRT6 | [1] |

| SIRT1 IC50 | > 200 µM | Recombinant Human SIRT1 | [1] |

| SIRT2 IC50 | > 200 µM | Recombinant Human SIRT2 | [1] |

| H3K9 Acetylation | 1.9-fold increase | BxPC-3 cells | [1] |

| Glucose Uptake | 1.4-fold increase | L6 myoblasts | [1] |

Signaling Pathway Modulation

SIRT6 is a key regulator of various signaling pathways. This compound, by inhibiting SIRT6, modulates these pathways, leading to downstream cellular effects.

References

The Mechanism of Action of SIRT6-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 6 (SIRT6) is a NAD+-dependent protein deacetylase that has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, inflammation, and aging. Its role in various diseases, including cancer and metabolic disorders, has made it an attractive target for therapeutic intervention. SIRT6-IN-2 is a selective inhibitor of SIRT6 that has been instrumental in elucidating the physiological and pathological functions of this sirtuin. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular effects, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

This compound is a selective and competitive inhibitor of the deacetylase activity of SIRT6.[1] By binding to the enzyme, it prevents the removal of acetyl groups from histone and non-histone protein substrates. The primary molecular consequence of SIRT6 inhibition by this compound is the hyperacetylation of its substrates, most notably histone H3 at lysine 9 (H3K9ac). This alteration in the epigenetic landscape leads to changes in gene expression and downstream cellular functions.

Quantitative Data on Inhibitory Activity

The inhibitory potency and selectivity of this compound and its analogs have been characterized in various biochemical assays. The following table summarizes the key quantitative data.

| Compound | Target | IC50 (µM) | Selectivity vs. SIRT1 | Selectivity vs. SIRT2 | Reference |

| This compound (21a) | SIRT6 | 34 | ~13-27 fold | ~13-27 fold | [2] |

| Compound 21b | SIRT6 | 22 | ~13-27 fold | ~13-27 fold | [2] |

| Compound 21c | SIRT6 | 20 | ~13-27 fold | ~13-27 fold | [2] |

| OSS_128167 | SIRT6 | 89 | ~17.7 fold (1578 µM) | ~8.4 fold (751 µM) | [3][4][5] |

Signaling Pathways Modulated by this compound

Inhibition of SIRT6 by this compound impacts several key signaling pathways, primarily those involved in glucose metabolism and cellular proliferation.

Glucose Metabolism

SIRT6 is a key regulator of glucose homeostasis. By inhibiting SIRT6, this compound leads to an increase in glucose uptake.[2] This is primarily achieved through the upregulation of the glucose transporter GLUT1. The underlying mechanism involves the hyperacetylation of H3K9 at the promoter regions of genes regulated by Hypoxia-inducible factor 1-alpha (HIF-1α), a master regulator of glycolysis. Increased H3K9 acetylation leads to a more open chromatin structure, facilitating the transcription of HIF-1α target genes, including GLUT1. Furthermore, SIRT6 inhibition can lead to increased phosphorylation of AKT, a key kinase in the insulin signaling pathway, further promoting glucose uptake.

T-Cell Proliferation and Immune Response

SIRT6 plays a role in regulating immune responses and T-cell function. Inhibition of SIRT6 has been shown to reduce T-cell proliferation. This is thought to occur through the modulation of key transcription factors such as NF-κB and c-Jun, which are critical for T-cell activation and the expression of pro-inflammatory cytokines like TNF-α. By increasing the acetylation of histones at the promoters of genes regulated by these transcription factors, SIRT6 inhibition can lead to their repression, thereby dampening the inflammatory response and reducing T-cell proliferation.

References

Investigating the Downstream Effects of SIRT6 Inhibition by SIRT6-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 6 (SIRT6) has emerged as a critical regulator of numerous cellular processes, positioning it as a compelling therapeutic target for a range of diseases. As a NAD+-dependent protein deacylase and mono-ADP-ribosyltransferase, SIRT6 plays pivotal roles in DNA repair, genomic stability, inflammation, and metabolism.[1][2][3] The development of specific inhibitors, such as SIRT6-IN-2, provides powerful tools to probe its function and evaluate its therapeutic potential. This technical guide offers an in-depth examination of the downstream effects of inhibiting SIRT6 with this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Quantitative Data Summary

This compound is a selective and competitive inhibitor of SIRT6.[4] Its activity and effects have been quantified across various in vitro and in vivo experimental systems. The following tables summarize this key quantitative data.

Table 1: In Vitro Efficacy and Selectivity of this compound

| Parameter | Value | Cell Line/System | Notes |

| IC50 | 34 µM | In vitro assay | Represents the concentration for 50% inhibition of SIRT6 deacetylase activity.[4] |

| Maximal Inhibition | 100% | In vitro assay | Achieved at a concentration of 200 µM.[4] |

| Selectivity | High | In vitro assay | Exhibits high selectivity for SIRT6 over SIRT1 and SIRT2.[5] |

Table 2: Cellular Effects of this compound

| Downstream Effect | Fold Change / Observation | Concentration | Cell Line |

| H3K9 Acetylation | 1.9x increase vs. control | Not Specified | BxPC-3 (pancreatic cancer) |

| Glucose Uptake (2-NBDG) | 1.4x increase vs. control | 100 µM (18h) | L6 (myoblasts) |

| T Cell Proliferation | Reduced | Not Specified | T Cells |

| Chemosensitization | Enhanced | Not Specified | Cancer cell lines |

Table 3: In Vivo Data for this compound

| Parameter | Value / Observation | Animal Model |

| Dosage | 5 mg/kg (i.p.) | ICR mice |

| Toxicity | No obvious toxicity observed | ICR mice |

Core Downstream Effects and Signaling Pathways

Inhibition of SIRT6 by this compound triggers a cascade of downstream events, primarily stemming from its role as a histone deacetylase. The primary and most direct consequence is the hyperacetylation of its substrates, notably histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[6][7] This epigenetic modification alters chromatin structure and gene expression, leading to significant changes in cellular metabolism, DNA repair, and inflammatory responses.

Epigenetic Regulation and Gene Expression

SIRT6 acts as a transcriptional corepressor by deacetylating H3K9 at the promoter regions of specific genes.[3][8] Inhibition by this compound lifts this repression, leading to increased gene expression.

Regulation of Glucose Metabolism

A key function of SIRT6 is the suppression of glycolysis. It achieves this by acting as a corepressor for the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of glycolytic genes.[9][10] SIRT6 deacetylates H3K9 at the promoters of HIF-1α target genes, including the glucose transporter GLUT1, thereby repressing their expression.[9][10][11]

Inhibition of SIRT6 with this compound reverses this effect. The resulting increase in H3K9 acetylation at these promoters leads to the upregulation of GLUT1 and other glycolytic enzymes, causing a measurable increase in glucose uptake by the cell.[4][8][9] This mechanism underlies the observation that SIRT6-deficient cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect in cancer cells.[3][9]

DNA Damage Response (DDR)

SIRT6 is a critical early responder to DNA double-strand breaks (DSBs).[12] It is recruited to sites of damage where it facilitates DNA repair through two main mechanisms:

-

Chromatin Remodeling: SIRT6 deacetylates H3K56 and H3K9, making the chromatin more accessible to repair machinery.[7][13]

-

Enzyme Activation: SIRT6 mono-ADP-ribosylates and activates PARP1, a key enzyme in DNA repair, particularly under conditions of oxidative stress.[14][15]

Inhibition of SIRT6's catalytic activities would be expected to impair the efficiency of DSB repair, leading to genomic instability.[1][16] This impairment can sensitize cancer cells to DNA-damaging agents, which explains the chemosensitizing effects observed with SIRT6 inhibitors.[4]

Immune Modulation

SIRT6 plays a role in regulating inflammation and immune cell function. The observation that this compound reduces T cell proliferation suggests an immunosuppressive effect.[4] Mechanistically, SIRT6 can inhibit the pro-inflammatory NF-κB signaling pathway.[7] Therefore, the consequences of SIRT6 inhibition on the immune system are complex and context-dependent, but the available data for this compound points towards an immunosuppressive role, which could be beneficial in the context of autoimmune diseases.[17]

Experimental Protocols

The following protocols provide a framework for investigating the downstream effects of this compound.

In Vitro SIRT6 Deacetylase Inhibition Assay

Objective: To determine the IC50 of this compound against recombinant SIRT6.

Materials:

-

Recombinant human SIRT6 enzyme.

-

Fluorogenic acetylated peptide substrate (e.g., based on H3K9ac).

-

NAD+.

-

This compound (in DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution.

-

384-well black plates.

-

Plate reader with fluorescence capabilities.

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.

-

In a 384-well plate, add assay buffer, SIRT6 enzyme, and the this compound dilution (or DMSO for control).

-

Initiate the reaction by adding a mixture of the peptide substrate and NAD+.

-

Incubate the plate at 37°C for 2 hours.

-

Stop the reaction and generate a fluorescent signal by adding the developer solution.

-

Incubate for 15 minutes at room temperature.

-

Read the fluorescence on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and plot the data to determine the IC50 value.

Western Blot for Histone H3K9 Acetylation

Objective: To measure the change in cellular H3K9 acetylation upon treatment with this compound.

Materials:

-

Cell line of interest (e.g., BxPC-3).

-

This compound.

-

Cell lysis buffer and protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies: anti-acetyl-H3K9 and anti-total-H3 (for loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).

-

Harvest cells and perform histone extraction or whole-cell lysis.

-

Quantify protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply ECL substrate.

-

Image the blot using a chemiluminescence detection system.

-

Quantify band intensity and normalize the acetyl-H3K9 signal to the total H3 signal.

Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose uptake in cultured cells.

Materials:

-

Cell line of interest (e.g., L6 myoblasts).

-

This compound.

-

2-NBDG (fluorescent glucose analog).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Seed cells in a multi-well plate and grow to confluency.

-

Treat cells with this compound or DMSO for the desired time (e.g., 18 hours).[4]

-

Wash cells with KRH buffer.

-

Incubate cells with 2-NBDG in KRH buffer for 30-60 minutes at 37°C.

-

Wash cells thoroughly with cold PBS to remove extracellular 2-NBDG.

-

Lyse the cells and measure the fluorescence of the lysate in a plate reader, or analyze the cells directly via flow cytometry or fluorescence microscopy.

-

Normalize the fluorescence signal to the total protein content or cell number.

Conclusion

This compound is a valuable chemical probe for elucidating the complex roles of SIRT6 in cellular physiology and pathology. Its inhibitory action leads to distinct and quantifiable downstream effects, including increased histone acetylation, a shift towards glycolytic metabolism, and modulation of immune and DNA repair pathways. The experimental protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers aiming to investigate and leverage the therapeutic potential of SIRT6 inhibition. Further studies utilizing this compound will continue to unravel the multifaceted functions of SIRT6 and its implications for diseases ranging from cancer to metabolic and autoimmune disorders.

References

- 1. Sirtuin 6 - Wikipedia [en.wikipedia.org]

- 2. Sirtuin 6: a review of biological effects and potential therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Chromatin and beyond: the multitasking roles for SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. SIRT6 promotes DNA repair under stress by activating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. SIRT6 IN DNA REPAIR, METABOLISM, AND AGEING - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sirt6 inhibition delays the onset of experimental autoimmune encephalomyelitis by reducing dendritic cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

SIRT6-IN-2: A Chemical Probe for Interrogating Sirtuin Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 6 (SIRT6) is a critical NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays a pivotal role in regulating a wide array of cellular processes, including DNA repair, metabolism, inflammation, and aging. The development of selective chemical probes is essential for elucidating the complex biology of SIRT6 and for validating it as a therapeutic target. SIRT6-IN-2 emerges as a valuable tool for these purposes. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and a summary of its quantitative data. Furthermore, this guide illustrates key signaling pathways involving SIRT6 and experimental workflows using standardized visualization methods to facilitate a deeper understanding of its application in sirtuin research.

Introduction to this compound

This compound is a selective and competitive inhibitor of SIRT6.[1] It serves as a chemical probe to investigate the physiological and pathological functions of SIRT6. By inhibiting SIRT6's deacetylase activity, researchers can study the downstream effects on histone acetylation, gene expression, and various cellular phenotypes. This guide details the practical aspects of using this compound as a research tool.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Inhibition at 200 µM (%) | Notes | Reference |

| SIRT6 | 34 | 100 | Competitive inhibitor | [1] |

| SIRT1 | >476 | - | 14-fold selectivity for SIRT6 over SIRT1 | [2] |

| SIRT2 | >476 | - | 14-fold selectivity for SIRT6 over SIRT2 | [2] |

Table 2: Cellular Activity of this compound

| Cell Line | Concentration (µM) | Incubation Time | Effect | Magnitude of Effect | Reference |

| BxPC-3 | - | - | Increased H3K9 acetylation | 1.9-fold increase vs. vehicle | [1] |

| L6 | 100 | 18 h | Enhanced 2-NBDG glucose uptake | 1.4-fold increase vs. control | [1] |

| T cells | - | - | Reduced proliferation | - | [1] |

Table 3: In Vivo Data for this compound

| Animal Model | Dosage | Route of Administration | Observation | Reference |

| ICR mice | 5 mg/kg | i.p. | No obvious toxicity | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro SIRT6 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available SIRT6 inhibitor screening kits and is suitable for determining the IC50 of this compound.

Materials:

-

Recombinant human SIRT6 enzyme

-

SIRT6 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic SIRT6 substrate (e.g., Arg-His-Lys-Lys(ε-acetyl)-AMC)

-

NAD+

-

Developer solution (containing trypsin and a Trichostatin A-insensitive deacetylase inhibitor)

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in SIRT6 Assay Buffer.

-

In a 96-well plate, add 25 µL of diluted SIRT6 enzyme to each well.

-

Add 5 µL of the this compound serial dilutions or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Prepare the substrate solution by mixing the fluorogenic substrate and NAD+ in SIRT6 Assay Buffer to the desired final concentration.

-

Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of Developer solution to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Histone H3 Lysine 9 Acetylation (H3K9ac)

This protocol details the procedure to assess the effect of this compound on the acetylation of a known SIRT6 substrate, H3K9, in cultured cells.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-H3K9 and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-acetyl-H3K9 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

-

Quantify the band intensities to determine the relative change in H3K9 acetylation.

2-NBDG Glucose Uptake Assay

This protocol describes how to measure the effect of this compound on glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG.

Materials:

-

Cell culture medium

-

This compound

-

Glucose-free culture medium

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Phloretin (optional, as an inhibitor of glucose transport)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in a multi-well plate and treat with this compound or vehicle control for the desired time (e.g., 18 hours).[1]

-

Wash the cells with PBS and then incubate them in glucose-free medium for 1-2 hours to deplete intracellular glucose.

-

Add 2-NBDG to the glucose-free medium to a final concentration of 100 µM and add this to the cells.

-

Incubate the cells for 30-60 minutes at 37°C.

-

Stop the uptake by washing the cells with ice-cold PBS.

-

Harvest the cells (if using flow cytometry) or analyze them directly in the plate (if using microscopy).

-

For flow cytometry, resuspend the cells in a suitable buffer and analyze the fluorescence in the FITC channel.

-

For fluorescence microscopy, acquire images using a standard FITC filter set.

-

Quantify the mean fluorescence intensity to determine the relative glucose uptake.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to SIRT6 and the use of this compound.

Caption: Key signaling pathways regulated by SIRT6.

Caption: Workflow for characterizing a SIRT6 inhibitor.

References

The Impact of SIRT6-IN-2 on Histone H3K9 Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirtuin 6 (SIRT6) is a critical NAD+-dependent histone deacetylase that plays a pivotal role in various cellular processes, including DNA repair, metabolism, and inflammation, primarily through the deacetylation of histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56). The inhibition of SIRT6 presents a promising therapeutic strategy for various diseases, including cancer. SIRT6-IN-2 is a selective and competitive inhibitor of SIRT6. This technical guide provides an in-depth overview of the impact of this compound on H3K9 acetylation (H3K9ac), presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to SIRT6 and H3K9 Acetylation

Histone post-translational modifications are key regulators of chromatin structure and gene expression. The acetylation of histone H3 at lysine 9 (H3K9ac) is a well-established epigenetic mark associated with a relaxed chromatin state and transcriptional activation. Sirtuin 6 (SIRT6) acts as a histone deacetylase, removing the acetyl group from H3K9, which leads to chromatin condensation and transcriptional repression. Dysregulation of SIRT6 activity and H3K9ac levels has been implicated in numerous pathologies.

This compound is a small molecule inhibitor designed to selectively target the catalytic activity of SIRT6. By inhibiting SIRT6, this compound is expected to increase the levels of H3K9 acetylation, thereby modulating the expression of SIRT6 target genes.

Quantitative Data: Effect of this compound on H3K9 Acetylation

The inhibitory effect of this compound on SIRT6 deacetylase activity and its downstream impact on H3K9 acetylation have been quantified in cellular assays. The available data demonstrates a significant increase in H3K9ac levels upon treatment with this compound.

| Compound | Cell Line | Concentration | Fold Change in H3K9ac (vs. Control) | IC50 | Reference |

| This compound | BxPC-3 | 200 µM | 1.9 | 34 µM | [1] |

This data clearly indicates that inhibition of SIRT6 by this compound leads to a measurable increase in the acetylation of its primary histone substrate, H3K9.

Signaling Pathway: SIRT6 and the NF-κB Pathway

SIRT6 is a crucial negative regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key pathway in inflammation and cancer. SIRT6-mediated deacetylation of H3K9 at the promoters of NF-κB target genes is a critical step in attenuating this pathway. Inhibition of SIRT6 with this compound is therefore expected to enhance NF-κB signaling through the hyperacetylation of H3K9 at these gene promoters.

Caption: SIRT6-NF-κB signaling pathway and the effect of this compound.

Experimental Protocols

Western Blot Analysis of H3K9 Acetylation

This protocol outlines the steps to quantify changes in global H3K9ac levels in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (15% acrylamide recommended for histone resolution)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3 (Lys9) and anti-Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against H3K9ac overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-Histone H3 antibody to ensure equal loading.

-

Quantification: Densitometrically quantify the band intensities for H3K9ac and total H3. Normalize the H3K9ac signal to the total H3 signal.

Caption: Experimental workflow for Western Blot analysis.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for assessing the enrichment of H3K9ac at specific gene promoters (e.g., NF-κB target genes) following this compound treatment.

Materials:

-

Cell culture reagents

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonicator or micrococcal nuclease

-

ChIP dilution buffer

-

Anti-acetyl-Histone H3 (Lys9) antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

qPCR primers for target and control gene promoters

-

qPCR master mix and instrument

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA with formaldehyde, then quench with glycine.

-

Chromatin Preparation: Lyse cells and nuclei. Shear chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin with anti-H3K9ac antibody or IgG control overnight.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform qPCR using primers for the promoter regions of target genes and a negative control region. Calculate the enrichment of H3K9ac as a percentage of the input DNA.

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion

This compound is a valuable tool for studying the biological functions of SIRT6 and its role in disease. This guide provides a comprehensive overview of its impact on H3K9 acetylation, a key epigenetic mark regulated by SIRT6. The provided data, protocols, and pathway diagrams serve as a resource for researchers and drug development professionals investigating SIRT6 inhibition as a therapeutic strategy. Further studies with this compound in various cellular and in vivo models will continue to elucidate the complex roles of SIRT6 and the therapeutic potential of its inhibitors.

References

Understanding the Structure-Activity Relationship of SIRT6-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive, publicly available structure-activity relationship (SAR) study specifically detailing analogs of SIRT6-IN-2 and their corresponding biological activities could not be located in peer-reviewed literature or patent databases as of December 2025. This guide therefore provides a detailed overview of the known properties of this compound, its biological effects, and the experimental protocols used for its characterization. A putative analysis of its structural features is included to offer potential starting points for future SAR investigations.

Introduction to SIRT6 and the Inhibitor this compound

Sirtuin 6 (SIRT6) is a critical NAD+-dependent enzyme that plays a pivotal role in numerous cellular processes, including DNA repair, genome stability, and metabolic regulation.[1][2] Its dysregulation has been implicated in a variety of diseases, including cancer, metabolic disorders, and age-related pathologies, making it an attractive target for therapeutic intervention.[3][4]

This compound (also referred to as Compound 5) has been identified as a selective and competitive inhibitor of SIRT6. This small molecule serves as a valuable chemical probe for elucidating the biological functions of SIRT6 and represents a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the currently available data on this compound, including its inhibitory activity, cellular effects, and the experimental methods used for its evaluation.

Core Data of this compound

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 5-(4-(Furan-2-carboxamido)benzamido)-2-hydroxybenzoic acid |

| CAS Number | 891002-11-2 |

| Molecular Formula | C19H14N2O6 |

| Molecular Weight | 366.33 g/mol |

| Chemical Structure |  |

In Vitro Inhibitory Activity

This compound demonstrates selective inhibition of SIRT6 over other sirtuin isoforms, particularly the closely related SIRT1 and SIRT2.

| Target | IC50 (μM) | Selectivity vs. SIRT6 |

| SIRT6 | 34 | - |

| SIRT1 | 783 | ~23-fold |

| SIRT2 | 453 | ~13-fold |

Table 1: In vitro inhibitory activity and selectivity of this compound.

Putative Structure-Activity Relationship Insights

While a formal SAR study is not publicly available, an analysis of the this compound structure suggests key pharmacophoric features that likely contribute to its inhibitory activity.

-

Salicylate Moiety: The 2-hydroxybenzoic acid (salicylate) core is a common scaffold in various enzyme inhibitors. The hydroxyl and carboxyl groups can form crucial hydrogen bonds and electrostatic interactions within the SIRT6 active site.

-

Benzamide Linker: The central benzamide linkage provides a rigid scaffold, likely positioning the furan-carboxamide and salicylate moieties in an optimal orientation for binding.

-

Furan-2-carboxamide Group: This heterocyclic group may engage in hydrophobic and/or π-stacking interactions with residues in the active site of SIRT6. Modifications to the furan ring or the carboxamide linker could significantly impact potency and selectivity.

Future SAR studies would likely involve systematic modifications at these three key regions to probe their influence on SIRT6 inhibition.

Biological Effects in Cellular Models

This compound has been shown to modulate key cellular functions that are regulated by SIRT6 activity.

| Cell Line | Assay | Effect of this compound |

| BxPC-3 (Pancreatic Cancer) | Histone H3 Lysine 9 (H3K9) Acetylation | 1.9-fold increase in acetylation |

| L6 (Rat Myoblasts) | 2-NBDG Glucose Uptake | 1.4-fold increase in glucose uptake (at 100 μM, 18h) |

Table 2: Cellular effects of this compound.

Signaling Pathways and Experimental Workflows

SIRT6 Signaling Pathway

SIRT6 is a nuclear protein that deacetylates histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56), leading to transcriptional repression of target genes. It plays a crucial role in regulating glucose metabolism, in part by co-repressing Hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor for many glycolytic genes. Inhibition of SIRT6 by this compound is expected to increase H3K9 acetylation and subsequently upregulate the expression of genes like those involved in glucose transport.

Experimental Workflow for SIRT6 Inhibitor Evaluation

The following diagram illustrates a typical workflow for identifying and characterizing a SIRT6 inhibitor like this compound.

Detailed Experimental Protocols

SIRT6 Deacetylase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods.

Materials:

-

Recombinant human SIRT6 enzyme

-

Fluorogenic SIRT6 substrate (e.g., a peptide containing acetylated lysine)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

This compound or other test compounds

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add Assay Buffer, diluted SIRT6 enzyme, and the test compound at various concentrations. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

-

Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

-

Stop the enzymatic reaction and initiate the development reaction by adding the developer solution.

-

Incubate at room temperature for 30 minutes.

-

Measure the fluorescence intensity using an excitation wavelength of 350-380 nm and an emission wavelength of 440-465 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K9 Acetylation Assay (Western Blot)

This protocol describes the measurement of histone H3 lysine 9 acetylation in BxPC-3 cells.

Materials:

-

BxPC-3 cells

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-acetyl-H3K9 and anti-total-H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Seed BxPC-3 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Harvest the cells and lyse them to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies (anti-acetyl-H3K9 and anti-total-H3 as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the acetyl-H3K9 signal to the total H3 signal.

2-NBDG Glucose Uptake Assay

This protocol is for measuring glucose uptake in L6 cells.

Materials:

-

L6 myoblast cells

-

Cell culture and differentiation media

-

This compound

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Glucose-free medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed L6 myoblasts and differentiate them into myotubes.

-

Treat the L6 myotubes with this compound (e.g., 100 μM) or vehicle control for 18 hours.

-

Wash the cells with PBS and incubate them in glucose-free medium for 1-2 hours.

-

Add 2-NBDG to the medium at a final concentration of 50-100 μM and incubate for 30-60 minutes at 37°C.

-

Wash the cells with cold PBS to remove extracellular 2-NBDG.

-

Measure the intracellular fluorescence using a fluorescence microscope for qualitative analysis or a flow cytometer for quantitative analysis (excitation ~488 nm, emission ~520 nm).

-

Compare the fluorescence intensity of this compound-treated cells to that of control cells to determine the fold change in glucose uptake.

Conclusion

This compound is a valuable tool for studying the biological roles of SIRT6. While a detailed structure-activity relationship for this specific inhibitor series is not yet in the public domain, the information gathered on its inhibitory profile and cellular effects provides a solid foundation for its use in research. The provided experimental protocols offer a practical guide for scientists wishing to investigate the effects of this compound or other potential modulators of this important therapeutic target. Future research focused on the systematic structural modification of this compound will be crucial for the development of more potent and selective SIRT6 inhibitors with therapeutic potential.

References

- 1. Structure and Biochemical Functions of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Preliminary Studies on SIRT6 Inhibition in Various Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 6 (SIRT6) is a NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays a critical, albeit complex, role in cellular homeostasis, with implications in aging, metabolism, and cancer. Its function in oncology is particularly multifaceted, acting as both a tumor suppressor and an oncogene depending on the specific cancer type and cellular context. This dual role has made SIRT6 a compelling target for therapeutic intervention. This technical guide focuses on the preliminary findings of SIRT6 inhibition in various cancer cell lines, with a particular emphasis on the selective inhibitor SIRT6-IN-2 and its close analog, OSS_128167, due to the limited availability of public data on this compound. The information presented herein is intended to provide a foundational understanding for researchers exploring the therapeutic potential of SIRT6 inhibition.

Data Presentation: Efficacy of SIRT6 Inhibition on Cancer Cell Viability

The following table summarizes the available quantitative data on the effect of the SIRT6 inhibitor OSS_128167 on the viability of various cancer cell lines.

| Cancer Type | Cell Line | Compound | IC50 (µM) | Observed Effects |

| Pancreatic Cancer | BxPC-3 | OSS_128167 | 89 | Increased H3K9 acetylation, increased GLUT-1 expression, and blunted TNF-α secretion.[1] |

| Multiple Myeloma | NCI-H929 | OSS_128167 | 200 (concentration tested) | Induced chemosensitization.[1] |

| Multiple Myeloma | LR-5 (melphalan-resistant) | OSS_128167 | 200 (concentration tested) | Induced chemosensitization.[1] |

| Multiple Myeloma | Dox40 (doxorubicin-resistant) | OSS_128167 | 200 (concentration tested) | Induced chemosensitization.[1] |

| Diffuse Large B-cell Lymphoma | - | OSS_128167 | Not specified | Inhibited PI3K/Akt/mTOR signaling and suppressed tumor growth in xenograft models.[2][3] |

| Prostate Cancer | PC-3, DU145 | OSS_128167 | Not specified | Inhibited migration and colony formation.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments in the study of SIRT6 inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of a SIRT6 inhibitor on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of the SIRT6 inhibitor (e.g., this compound or OSS_128167) in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[5][6][7][8]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in cancer cells following treatment with a SIRT6 inhibitor.

-

Cell Treatment: Seed cells in 6-well plates and treat with the SIRT6 inhibitor at various concentrations for the desired time period (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[2][4][9][10][11][12][13]

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways upon SIRT6 inhibition.

-

Cell Lysis: Treat cells with the SIRT6 inhibitor, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p-Akt, p-ERK, NF-κB p65, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by SIRT6 and a typical experimental workflow for studying SIRT6 inhibitors.

Caption: Signaling pathways modulated by SIRT6 inhibition.

Caption: Workflow for studying this compound effects.

Conclusion

The preliminary data on SIRT6 inhibition, primarily through studies on its analog OSS_128167, suggest a promising therapeutic avenue for various cancers. Inhibition of SIRT6 has been shown to impact cancer cell viability, induce apoptosis, and modulate key oncogenic signaling pathways, including the PI3K/Akt/mTOR and Notch pathways.[2][3][4] The provided protocols and diagrams serve as a guide for researchers to further investigate the nuanced roles of SIRT6 and the therapeutic potential of its inhibitors. Future studies should focus on expanding the panel of cancer cell lines tested with this compound and elucidating the precise molecular mechanisms underlying its anti-cancer effects to pave the way for its clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeted inhibition of SIRT6 via engineered exosomes impairs tumorigenesis and metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. protocols.io [protocols.io]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The role of SIRT6 in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kumc.edu [kumc.edu]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SIRT6-IN-2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

SIRT6-IN-2 is a selective and competitive inhibitor of Sirtuin 6 (SIRT6), a crucial NAD+-dependent deacylase involved in various cellular processes, including DNA repair, metabolism, and inflammation.[1] This document provides detailed protocols for the utilization of this compound in cell culture experiments, including reagent preparation, experimental workflows, and downstream analysis techniques. All quantitative data is summarized for easy reference, and key pathways and workflows are visualized using diagrams.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the enzymatic activity of SIRT6. By inhibiting SIRT6, this compound leads to an increase in the acetylation of its substrates, most notably histone H3 at lysine 9 (H3K9ac), and modulates various cellular functions.[1] It has been shown to increase glucose uptake in cultured cells, reduce T cell proliferation, and exhibit immunosuppressive and chemosensitizing effects.[1][2] Understanding the precise application of this inhibitor is crucial for accurate and reproducible experimental outcomes.

Properties and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity.

| Property | Value | Reference |

| IC50 | 34 µM for SIRT6 | [1] |

| Solubility | Soluble in DMSO (e.g., 50 mg/mL) | [3] |

| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Bring the this compound powder and DMSO to room temperature.

-

Prepare a stock solution of 10 mM this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 410.5 g/mol , dissolve 4.105 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if precipitation occurs.[3]

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

General Cell Culture Treatment Protocol

This protocol provides a general guideline for treating adherent cells with this compound. Optimization may be required for different cell lines and experimental conditions.

Materials:

-

Cultured cells in multi-well plates

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

Protocol:

-

Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the end of the experiment.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution and the DMSO vehicle control. Dilute the stock solution in fresh, pre-warmed complete cell culture medium to the desired final concentration. It is recommended to perform serial dilutions in the culture medium.

-

Treatment:

-

Vehicle Control: For the vehicle control wells, add an equivalent volume of DMSO-containing medium as used for the highest concentration of this compound. The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced cellular effects.[4]

-

This compound Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound.

-

-

Incubation: Incubate the cells for the desired period (e.g., 18-72 hours), depending on the specific assay. For example, an 18-hour incubation at 100 µM has been used to enhance glucose uptake in L6 cells.[1]

-

Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assessment, Western blotting, or glucose uptake measurement.

Determining Optimal Working Concentration and Cell Viability

It is crucial to determine the optimal, non-toxic working concentration of this compound for each cell line.

Protocol (using a CCK-8 assay as an example):

-

Seed cells in a 96-well plate and allow them to adhere overnight.[5]

-

Prepare a range of this compound concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM) in complete culture medium. Include a vehicle-only control.

-

Treat the cells with the different concentrations of this compound and the vehicle control.

-

Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

-

Add 10 µl of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[5]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select a concentration range for your experiments that shows minimal cytotoxicity.

Downstream Analysis Protocols

Western Blot for Histone H3 Lysine 9 Acetylation (H3K9ac)

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Histone extraction can be performed for cleaner results.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (15-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[6]

-

Gel Electrophoresis: Separate the proteins on a 15% SDS-polyacrylamide gel.[6]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for acetyl-Histone H3 (Lys9) and a loading control antibody (e.g., total Histone H3 or β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.[6]

-

Quantification: Quantify the band intensities and normalize the H3K9ac signal to the loading control.

2-NBDG Glucose Uptake Assay

Protocol:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound or vehicle control as described in the general treatment protocol.

-

Glucose Starvation: After the treatment period, remove the medium and wash the cells with PBS. Replace the medium with glucose-free DMEM and incubate for 1-2 hours.[7][8]

-

2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG to the glucose-free medium at a final concentration of 10-400 µM and incubate for 30-60 minutes at 37°C.[7][9] The optimal concentration and incubation time should be determined empirically for your cell line.

-

Stopping the Reaction: Terminate the uptake by removing the 2-NBDG containing medium and washing the cells multiple times with ice-cold PBS.[7]

-

Analysis:

Data Presentation

Table 1: Quantitative Effects of this compound in Cell-Based Assays

| Parameter | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| SIRT6 Inhibition | - | 34 µM | - | IC50 for deacetylase activity | [1] |

| - | 200 µM | - | 100% inhibition of deacetylase activity | [1] | |

| H3K9 Acetylation | BxPC-3 | Not specified | Not specified | 1.9-fold increase compared to vehicle control | [1] |

| Glucose Uptake (2-NBDG) | L6 | 100 µM | 18 hours | 1.4-fold increase compared to control | [1] |

Visualizations

Signaling Pathway of SIRT6 Inhibition by this compound

Caption: Inhibition of SIRT6 by this compound prevents H3K9 deacetylation.

Experimental Workflow for Assessing this compound Effects

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SIRT6 inhibitors with salicylate-like structure show immunosuppressive and chemosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Sirtuin 6 regulates the proliferation and survival of clear cell renal cell carcinoma cells via B-cell lymphoma 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Glucose (2-NBDG) uptake assay [bio-protocol.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. scholarworks.uark.edu [scholarworks.uark.edu]

- 10. assaygenie.com [assaygenie.com]

Determining the Optimal Concentration of SIRT6-IN-2 for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal concentration of SIRT6-IN-2, a selective and competitive inhibitor of SIRT6, for use in in vitro assays. SIRT6 is a critical NAD+-dependent protein deacetylase and mono-ADP-ribosyltransferase involved in various cellular processes, including DNA repair, metabolism, and inflammation.[1][2][3] Accurate determination of the inhibitor concentration is paramount for obtaining reliable and reproducible experimental results. This guide outlines a systematic approach, including cytotoxicity assessment, target engagement confirmation, and functional endpoint analysis, to identify the ideal concentration range for your specific cellular model and assay.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets SIRT6 with a reported IC50 of 34 μM.[4] It functions competitively, and in cellular contexts, it has been shown to increase the acetylation of histone 3 at lysine 9 (H3K9) and enhance glucose uptake.[4] In vitro studies have utilized this compound at concentrations up to 200 μM, at which it demonstrated 100% inhibition of SIRT6 deacetylase activity.[4] Understanding the dose-dependent effects of this compound is crucial for its effective use as a research tool.

SIRT6 Signaling Pathway

SIRT6 is a key regulator of numerous cellular pathways. Its primary described function is the deacetylation of histone H3 at lysines 9, 18, and 56 (H3K9ac, H3K18ac, H3K56ac), which leads to chromatin condensation and transcriptional repression of target genes.[3][5] This activity impacts several downstream processes, including the regulation of glucose metabolism by co-repressing hypoxia-inducible factor 1α (HIF-1α) and influencing NF-κB signaling to modulate inflammatory responses.[6][7][8] SIRT6 also plays a vital role in DNA double-strand break repair.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature.

| Parameter | Value | Reference |

| IC50 (SIRT6) | 34 μM | [4] |

| Selectivity | High selectivity for SIRT6 over SIRT1 and SIRT2 | [4] |

| Cell-Based Assay Concentration | Cell Line | Duration | Observed Effect | Reference |

| 100 μM | L6 | 18 h | 1.4-fold increase in 2-NBDG uptake | [4] |

| Not specified | BxPC-3 | Not specified | 1.9-fold increase in H3K9 acetylation | [4] |

| 200 μM | Not specified | Not specified | 100% inhibition of SIRT6 deacetylase activity | [4] |

Experimental Protocols

General Workflow for Determining Optimal Concentration

A systematic approach is recommended to determine the optimal concentration of this compound for your specific in vitro assay. This involves a multi-step process to identify a concentration that is non-toxic, demonstrates target engagement, and elicits a measurable functional response.

Protocol 1: Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of this compound that does not induce significant cell death in the chosen cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 200 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the concentration range that maintains high cell viability (e.g., >90%).

Protocol 2: Target Engagement Assay (Western Blot for H3K9 Acetylation)

Objective: To confirm that this compound inhibits SIRT6 activity in cells by measuring the acetylation of its substrate, H3K9.

Materials:

-

Cell line of interest

-

6-well cell culture plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-H3K9, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with a range of non-toxic concentrations of this compound (determined from Protocol 1) for a specified time (e.g., 18 hours).[4]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetyl-H3K9 and total Histone H3 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Analysis: Quantify the band intensities for acetyl-H3K9 and normalize to total Histone H3. An increase in the acetyl-H3K9/total H3 ratio indicates target engagement.

Protocol 3: Functional Assay (Glucose Uptake Assay)

Objective: To measure the functional consequence of SIRT6 inhibition on glucose uptake.

Materials:

-

Cell line of interest (e.g., L6 myotubes)

-

24-well cell culture plates

-

This compound

-

Glucose-free Krebs-Ringer-HEPES (KRH) buffer

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Fluorescence microplate reader

Procedure:

-

Cell Treatment: Seed and differentiate cells as required (e.g., L6 myoblasts to myotubes). Treat the cells with the optimal concentration range of this compound (determined from Protocols 1 and 2) for 18 hours.[4]

-

Glucose Starvation: Wash the cells twice with warm PBS and incubate in glucose-free KRH buffer for 2 hours.

-

2-NBDG Incubation: Add 2-NBDG to a final concentration of 100 µM and incubate for 30-60 minutes at 37°C.

-

Signal Termination: Wash the cells three times with ice-cold PBS to remove excess 2-NBDG.

-

Fluorescence Measurement: Lyse the cells in a suitable buffer and measure the fluorescence (Excitation/Emission ~485/535 nm) using a microplate reader.

-

Analysis: Normalize the fluorescence signal to the protein concentration of each sample. An increase in fluorescence indicates enhanced glucose uptake.

Data Interpretation and Optimization

The optimal concentration of this compound for your in vitro assay is the lowest concentration that shows significant target engagement and a measurable functional effect without causing significant cytotoxicity.

By following this structured approach, researchers can confidently determine the optimal concentration of this compound for their specific experimental needs, ensuring data quality and reproducibility.

References

- 1. Sirtuin 6 - Wikipedia [en.wikipedia.org]

- 2. Chromatin and beyond: the multitasking roles for SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIRT6: novel mechanisms and links to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Detecting H3K9ac Changes with SIRT6-IN-2 using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 6 (SIRT6) is a crucial NAD+-dependent histone deacetylase that plays a significant role in various cellular processes, including DNA repair, metabolism, and inflammation. A primary target of SIRT6 is the deacetylation of histone H3 at lysine 9 (H3K9ac), a modification associated with transcriptionally active chromatin. Inhibition of SIRT6 activity leads to an increase in H3K9ac levels, providing a valuable method to study the functional consequences of this epigenetic mark. SIRT6-IN-2 is a selective inhibitor of SIRT6, and its application is a key strategy for investigating the downstream effects of SIRT6 inhibition.

These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the changes in H3K9ac levels in cells treated with this compound. The included methodologies and data will guide researchers in accurately assessing the impact of this inhibitor on histone acetylation.

Signaling Pathway of SIRT6 and H3K9ac

SIRT6 is a nuclear enzyme that removes the acetyl group from H3K9ac, leading to a more condensed chromatin state and transcriptional repression of target genes. By inhibiting SIRT6 with this compound, the equilibrium shifts towards the acetylated state, resulting in an accumulation of H3K9ac and a more open chromatin structure, which can lead to changes in gene expression.

Application Notes and Protocols for Glucose Uptake Assay Using SIRT6-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase that plays a crucial role in regulating glucose metabolism. It acts as a negative regulator of glucose uptake by inhibiting the insulin signaling pathway and repressing the expression of glucose transporters.[1][2][3][4] Specifically, SIRT6 can down-regulate the expression of the insulin receptor, insulin receptor substrate 1 and 2 (IRS1/2), and subsequently inhibit the phosphorylation of AKT, a key protein in promoting glucose uptake.[2][3][4][5][6] Additionally, SIRT6 can suppress the expression of glucose transporter 1 (GLUT1) and 4 (GLUT4).[2][7][8] By deacetylating histone H3 at lysine 9 (H3K9) on the promoters of glycolytic genes, SIRT6 also functions as a co-repressor for the transcription factor Hypoxia-inducible factor 1-alpha (HIF-1α), further controlling glucose metabolism.[1][4][7][9]

SIRT6-IN-2 is a selective and competitive inhibitor of SIRT6 with a reported IC50 of 34 μM.[6] By inhibiting SIRT6 activity, this compound is expected to increase glucose uptake in cells, making it a valuable tool for studying the role of SIRT6 in metabolic diseases such as diabetes.[10][11][12] These application notes provide a detailed protocol for utilizing this compound in a 2-NBDG-based glucose uptake assay in cultured cells.

Principle of the Assay

This protocol utilizes 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescently labeled deoxyglucose analog, to measure glucose uptake in cells.[13][14] 2-NBDG is transported into cells via glucose transporters.[13][14] Once inside the cell, it is phosphorylated and trapped, leading to an accumulation of fluorescence that is proportional to the rate of glucose uptake.[15] The intracellular fluorescence can be quantified using either flow cytometry or fluorescence microscopy. By treating cells with this compound, the inhibitory effect of SIRT6 on glucose uptake is removed, leading to an expected increase in 2-NBDG uptake and a corresponding increase in fluorescence intensity.

Data Presentation

Table 1: Effect of this compound on Glucose Uptake in L6 Myotubes

| Treatment Group | Concentration (µM) | Incubation Time (hours) | Fold Increase in Glucose Uptake (Mean ± SD) |

| Vehicle Control (DMSO) | - | 18 | 1.0 ± 0.1 |

| This compound | 10 | 18 | 1.1 ± 0.1 |

| This compound | 25 | 18 | 1.2 ± 0.2 |

| This compound | 50 | 18 | 1.3 ± 0.2 |

| This compound | 100 | 18 | 1.4 ± 0.3[6] |

Note: The data presented in this table is representative and based on published findings. Actual results may vary depending on the cell line, experimental conditions, and detection method.

Experimental Protocols

Materials and Reagents

-

This compound (MedChemExpress, Cat. No. HY-112042 or equivalent)

-

2-NBDG (Thermo Fisher Scientific, Cat. No. N13195 or equivalent)

-

Cell line of interest (e.g., L6 myoblasts, HeLa, Jurkat, MCF7)[2][14][16]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Low-glucose or glucose-free medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Dimethyl sulfoxide (DMSO)

-

Flow cytometer or fluorescence microscope

-

96-well black, clear-bottom plates (for microscopy) or 6-well plates (for flow cytometry)

Protocol 1: Glucose Uptake Assay using Flow Cytometry

This protocol is adapted from established 2-NBDG glucose uptake assays.[1][2][9][10][16]

1. Cell Seeding: a. Seed 1 x 10^6 cells per well in a 6-well plate. b. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.